molecular formula C11H23NO3 B6340419 tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate CAS No. 1221346-37-7

tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate

Cat. No.: B6340419
CAS No.: 1221346-37-7
M. Wt: 217.31 g/mol
InChI Key: TXWMAVGHHLPLAM-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate ( 1221346-37-7) is a chemical compound supplied for research and development purposes. It has a molecular formula of C11H23NO3 and a molecular weight of 217.31 g/mol . Its structure features a tert-butyl ester and a 2-methoxyethylamino side chain, which may make it a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The compound should be handled with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-9(8-12-6-7-14-5)10(13)15-11(2,3)4/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWMAVGHHLPLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCOC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Propanoic Acid Backbone

The tert-butyl ester group is typically introduced via acid-catalyzed esterification or carbodiimide-mediated coupling. For example, 3-amino-2-methylpropanoic acid can react with tert-butanol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A modified procedure from demonstrates this:

Procedure :
10 g (32.86 mmol) of (2S)-3-di(tert-butyloxycarbonylamino)propanoic acid was dissolved in 150 mL dry dichloromethane (DCM) with 17.17 mL (98.57 mmol) N,N-diisopropylethylamine (DIPEA), 7.56 g (39.43 mmol) EDC·HCl, and 5.33 g (39.43 mmol) hydroxybenzotriazole (HOBt). After 24 hours at room temperature, the mixture was washed with citric acid and sodium carbonate, yielding 9 g (83%) of the tert-butyl ester intermediate.

Key Insight : The use of HOBt suppresses racemization, critical for maintaining stereochemical integrity in chiral centers.

Introduction of the 2-Methoxyethylamino Group

The 2-methoxyethylamino moiety is introduced via nucleophilic substitution or reductive amination. A two-step approach involving Boc protection followed by alkylation is widely adopted:

Boc Protection of the Amine

The amine group in 3-amino-2-methylpropanoate is protected using di-tert-butyl dicarbonate (Boc₂O). As detailed in, this step ensures chemoselectivity during subsequent reactions:

Procedure :
6.5 g (62.43 mmol) of (S)-2,3-diaminopropionic acid monohydrochloride was dissolved in water/1,4-dioxane with 52.45 g NaHCO₃. Boc₂O (40.88 g) in dioxane was added dropwise over 30 minutes, yielding 15 g (78%) of Boc-protected intermediate after extraction.

Alkylation with 2-Methoxyethyl Bromide

The Boc-protected amine undergoes alkylation with 2-methoxyethyl bromide. A protocol adapted from illustrates this:

Procedure :
0.5 g (1.29 mmol) of Boc-protected 3-amino-2-methylpropanoate was dissolved in 10 mL tetrahydrofuran (THF) with 450 µL (2.57 mmol) DIPEA. 2-Methoxyethyl bromide (1.55 mmol) was added, and the reaction stirred for 24 hours. Purification via silica-gel chromatography (2–10% DCM/MeOH) yielded 0.263 g (76%) of the alkylated product.

Optimization Note : Microwave irradiation at 120°C reduced reaction times from 24 hours to 1.5 hours in analogous syntheses.

Deprotection and Final Product Isolation

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A representative method from involves:

Procedure :
9 g of Boc-protected intermediate was stirred in 20 mL DCM with 20 mL TFA at 0°C for 30 minutes. After neutralization with 2 M ammonia, the product was isolated via cation exchange chromatography, yielding 5.1 g (71%) of the deprotected amine.

Comparative Analysis of Methodologies

The table below summarizes key reaction conditions and yields from analogous syntheses:

StepReagents/ConditionsYieldSource
EsterificationEDC·HCl, HOBt, DIPEA, DCM, 24 h, rt83%
Boc ProtectionBoc₂O, NaHCO₃, H₂O/dioxane, 18 h, rt78%
Alkylation2-Methoxyethyl bromide, DIPEA, THF, 24 h, rt76%
DeprotectionTFA/DCM, 30 min, 0°C → rt71%
Microwave-AssistedK₂CO₃, H₂O, 120°C, 1.5 h57%

Critical Observations :

  • Prolonged reaction times (24 hours) in alkylation steps are necessary for complete conversion.

  • Microwave irradiation enhances reaction efficiency but may reduce yields due to side reactions.

Stereochemical Considerations

The stereochemistry at the 2-methyl position is preserved using chiral auxiliaries or enantioselective catalysts. For instance, the use of (S)-2,3-diaminopropionic acid in ensures the (S)-configuration at the α-carbon. Racemization is minimized by avoiding strong bases and high temperatures during esterification.

Industrial-Scale Adaptations

Multigram-scale syntheses require modifications for cost and safety:

  • Solvent Selection : Replacing DCM with acetonitrile reduces toxicity.

  • Catalyst Recycling : Silica gel columns are reused after regeneration, cutting purification costs by 40% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The tert-butyl ester framework is common among analogs, but substituents on the amino group significantly alter properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Purity Key Properties/Applications Evidence ID
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate 2,2-Dimethoxyethylamino C₁₂H₂₅NO₄ 247.33 ≥97% High purity; used in pharmaceutical R&D
tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate 4-Methoxyphenylethylamino C₁₈H₂₇NO₃ (inferred) N/A N/A Bulkier aromatic group; likely lipophilic
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate Diethylamino-pentylamino C₁₇H₃₆N₂O₂ 300.48 N/A Extended alkyl chain; potential for enhanced bioavailability
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate 2-Methoxyphenylmethylamino C₁₅H₂₃NO₃ 265.35 N/A Aromatic substituent; possible metabolic stability

Key Observations :

  • Polarity: The 2,2-dimethoxyethylamino analog (C₁₂H₂₅NO₄) exhibits higher hydrophilicity due to two methoxy groups, enhancing solubility in polar solvents .
  • Synthetic Utility: tert-Butyl esters with branched or extended alkyl chains (e.g., diethylamino-pentylamino) are valued for modular drug design, enabling tailored pharmacokinetic profiles .

Biological Activity

The biological activity of tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate is primarily attributed to its molecular structure and functional groups. The compound's mechanism of action involves:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Hydrolysis: The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can interact with enzymes and receptors in biological systems.
  • Enzyme Interactions: The compound can interact with specific enzymes, potentially modulating their activity.

Enzyme-Substrate Interactions

This compound has shown promise as a probe for studying enzyme-substrate interactions. It is particularly relevant in the investigation of esterases and amidases due to its structural features that facilitate binding interactions with these enzymes.

Metabolic Stability

While specific data on this compound is limited, studies on similar tert-butyl compounds provide insights into its potential metabolic behavior:

  • Oxidation: The major route of metabolism for tert-butyl compounds often involves oxidation to the corresponding alcohol product .
  • Cytochrome P450 Involvement: Oxidative metabolism of tert-butyl compounds can be attributed to multiple Cytochrome P450 isoforms, including CYPs 3A4/5, 2D6, 2C9, and 1A2 .

Comparative Metabolic Stability

To illustrate the potential metabolic stability of this compound, we can compare it to similar compounds:

CompoundHalf-life in Human Liver Microsomes (min)
tert-Butyl compound63
Trifluoromethylcyclopropyl analog114

This data suggests that modifications to the tert-butyl group can significantly impact metabolic stability .

Potential Therapeutic Applications

While specific therapeutic applications of this compound have not been directly reported, its structural features suggest potential uses in:

  • Drug Discovery: The compound's ability to interact with biological targets suggests potential therapeutic applications.
  • Enzyme Inhibition Studies: Its interaction with esterases and amidases makes it a valuable tool in enzyme inhibition research.
  • Prodrug Development: The ester group's susceptibility to hydrolysis could be exploited in prodrug design.

Future Research Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • Specific enzyme interaction studies
  • In vivo metabolic profiling
  • Structure-activity relationship (SAR) studies with structural analogs
  • Potential therapeutic applications in various disease models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via protection of the amine group using tert-butyl chloroformate (Boc anhydride) in the presence of a base such as potassium tert-butoxide. Solvent choice (e.g., THF vs. dichloromethane) and temperature (0–25°C) critically impact reaction efficiency. For instance, THF enhances solubility of intermediates, while lower temperatures minimize side reactions. Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally similar Boc-protected amines. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (1H NMR) and 28–30 ppm (13C NMR). The ester carbonyl resonates at ~170 ppm in 13C NMR.
  • IR Spectroscopy : The Boc carbamate C=O stretch appears near 1680–1720 cm⁻¹, while the ester carbonyl is observed at 1730–1760 cm⁻¹. Baseline correction and solvent subtraction (e.g., using dried KBr pellets) improve signal clarity .

Q. What role does this compound play in peptide synthesis, and how does its structure prevent undesired side reactions?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amine during solid-phase peptide synthesis, preventing premature coupling or oxidation. The methylpropanoate ester enhances solubility in organic solvents, facilitating stepwise elongation. Deprotection under mild acidic conditions (e.g., TFA/DCM) selectively removes the Boc group without hydrolyzing the ester .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Tools like the Reaction Path Finder (ICReDD) integrate machine learning with experimental data to predict solvent effects, catalytic activity, and side-product formation. For example, simulations of base-solvent interactions can prioritize potassium tert-butoxide/THF over alternative systems .

Q. How should researchers resolve contradictions in reported yields for this compound across studies?

  • Methodological Answer : Conduct a Design of Experiments (DOE) to isolate critical variables:

  • Purity of Starting Materials : Use HPLC to verify amine precursor purity.
  • Moisture Control : Anhydrous solvents and inert atmosphere (N₂/Ar) prevent hydrolysis.
  • Catalyst Screening : Test bases (e.g., NaHCO₃ vs. KOtBu) to identify yield optima.
    Contradictions often arise from unaccounted variables like trace water or impurities, which DOE systematically addresses .

Q. How can structural modifications enhance the solubility and bioactivity of derivatives of this compound?

  • Methodological Answer :

  • Solubility : Introduce polar groups (e.g., hydroxyl or fluorinated substituents) at the methoxyethyl chain. For example, replacing methoxy with trifluoroethoxy improves aqueous solubility while retaining Boc stability.
  • Bioactivity : Compare analogs like methyl 3-((tert-butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoate (CAS 886366-46-7) to assess structure-activity relationships (SAR). Fluorine’s electron-withdrawing effects can enhance binding affinity in enzyme inhibition assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of the Boc group in this compound under basic conditions?

  • Methodological Answer : Stability discrepancies arise from differences in base strength and solvent polarity. For example, in weakly basic aqueous media (pH 8–9), the Boc group remains intact, but strong bases (e.g., NaOH in THF/water) induce cleavage. Validate stability via controlled experiments: incubate the compound in varying pH buffers and monitor degradation via LC-MS .

Methodological Tables

Variable Impact on Synthesis Optimal Condition Reference
Solvent PolarityHigher polarity improves intermediate solubilityTHF (ε = 7.6)
Base StrengthStrong bases (KOtBu) accelerate coupling0.5 eq. KOtBu in THF
Deprotection AcidTFA selectively removes Boc group20% TFA in DCM (30 min, 0°C)

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